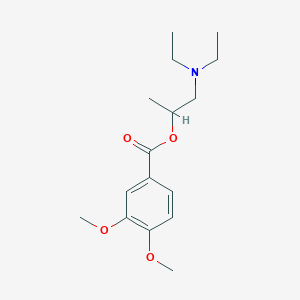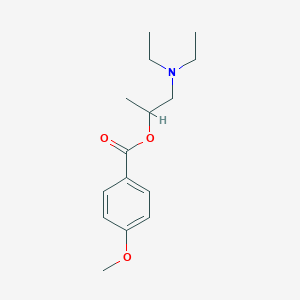![molecular formula C13H17FN2O B294929 3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294929.png)
3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide is a chemical compound that features a benzamide core substituted with a fluorine atom and a pyrrolidin-1-yl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide typically involves the following steps:
Formation of the Pyrrolidine Derivative: The initial step involves the preparation of the pyrrolidine derivative. This can be achieved through the reaction of pyrrolidine with an appropriate alkylating agent under basic conditions.
Fluorination: The introduction of the fluorine atom is usually carried out using a fluorinating agent such as Selectfluor. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Amidation: The final step involves the coupling of the fluorinated pyrrolidine derivative with a benzoyl chloride derivative to form the desired benzamide. This step typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide nitrogen. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Material Science: The compound’s properties are explored for use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom and the pyrrolidin-1-yl ethyl group play crucial roles in enhancing binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation.
類似化合物との比較
Similar Compounds
- 3-fluoro-2-(pyrrolidin-1-yl)pyridine
- 3-fluoro-N-[(2S,3R,6R)-2-(hydroxymethyl)-6-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]oxan-3-yl]benzamide
- Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
Uniqueness
3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, while the pyrrolidin-1-yl ethyl group contributes to its binding affinity and selectivity towards biological targets. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C13H17FN2O |
|---|---|
分子量 |
236.28 g/mol |
IUPAC名 |
3-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H17FN2O/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) |
InChIキー |
RPLJWMVKOFCLHV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)F |
正規SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
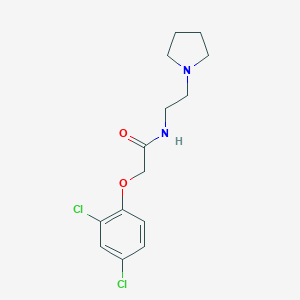
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)


![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
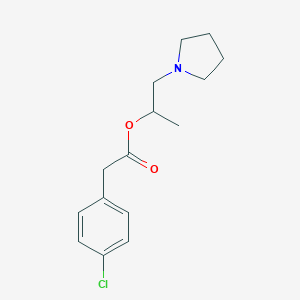

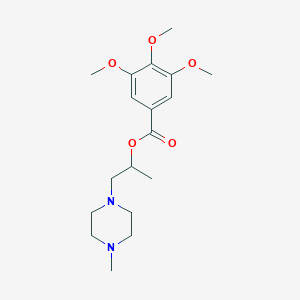
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)
